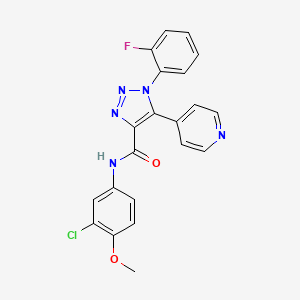

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O2/c1-30-18-7-6-14(12-15(18)22)25-21(29)19-20(13-8-10-24-11-9-13)28(27-26-19)17-5-3-2-4-16(17)23/h2-12H,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEATUPNEXAVMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships based on diverse research findings.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its in vitro antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated effective antibacterial action, highlighting the importance of structural modifications in enhancing activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 8 |

| Triazole B | Pseudomonas aeruginosa | 16 |

| N-(3-chloro-4-methoxyphenyl)... | E. coli | 12 |

The biological evaluation suggests that the presence of electron-donating groups on the phenyl rings enhances the antimicrobial efficacy of triazole compounds .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 100 µM against MDA-MB-231 and PC3 tumor cell lines. This suggests a favorable safety profile for potential therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

| Normal Cells | >100 |

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds is crucial for understanding their biological activities. The incorporation of different substituents on the triazole ring significantly affects their pharmacological profiles. For example, compounds with halogen substitutions demonstrated enhanced antibacterial activities compared to their non-substituted counterparts .

Key Findings:

- Electron-Donating Groups : Compounds with methoxy or chloro groups showed improved activity against bacterial strains.

- Hybridization : The combination of triazole with other pharmacophores resulted in compounds exhibiting broad-spectrum activity.

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to bacterial enzymes, suggesting mechanisms of action that warrant further exploration.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and their potential as anticancer agents:

- Case Study 1 : A study involving a series of triazole derivatives showed that compounds with pyridine moieties had enhanced interactions with bacterial DNA gyrase, leading to significant antibacterial effects .

- Case Study 2 : Another research focused on the antifungal activity of triazoles revealed that specific substitutions led to compounds outperforming traditional antifungal agents like fluconazole in terms of potency against resistant strains .

Q & A

Basic: What are the established synthetic pathways for this compound?

Answer:

The synthesis involves multi-step reactions, typically employing coupling agents like EDC·HCl and HOBt·H2O in the presence of triethylamine to facilitate amide bond formation. A representative protocol for a structurally analogous triazole-carboxamide includes:

Condensation : Reacting intermediates (e.g., substituted anilines and isocyanides) to form carboximidoyl chloride.

Cyclization : Using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C to generate the triazole core.

Purification : Chromatography or recrystallization to isolate the final product .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C/19F NMR to confirm proton/carbon environments and halogen presence.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and stereochemistry.

- InChI/SMILES Validation : Cross-references with PubChem data for digital verification .

Advanced: How can reaction yields and purity be systematically optimized?

Answer:

Apply Design of Experiments (DoE) and flow chemistry :

- DoE : Statistically model variables (e.g., temperature, stoichiometry) to identify critical factors. For example, a 2^3 factorial design can optimize reagent ratios and solvent polarity.

- Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency. Continuous-flow systems reduce side reactions in azide-based cyclizations .

Advanced: How to address low aqueous solubility in bioassays?

Answer:

Methodological strategies :

- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin complexes to improve dissolution.

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amino) at the methoxyphenyl or pyridinyl moieties. Derivatives with sulfone or carboxylate substituents show enhanced solubility in similar triazole analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Validation steps :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogen substitution at the 3-chloro or 2-fluorophenyl groups) to isolate pharmacophores. For example, pyridinyl and triazole moieties are critical for kinase inhibition .

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Basic: What are the key physicochemical properties influencing its reactivity?

Answer:

- LogP : Predicted ~3.2 (moderate lipophilicity) due to aryl and heterocyclic groups.

- pKa : Pyridinyl nitrogen (pKa ~4.5) influences protonation state in physiological conditions.

- Thermal Stability : Decomposition above 250°C (DSC/TGA data). These properties guide solvent selection (e.g., acetonitrile for HPLC) and storage conditions (desiccated, -20°C) .

Advanced: What computational tools are suitable for modeling its interactions?

Answer:

- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .

Advanced: How to design analogs to improve metabolic stability?

Answer:

- Block Metabolic Hotspots : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl.

- Isotere Substitution : Swap triazole with oxadiazole to resist cytochrome P450 oxidation.

- Prodrug Strategies : Introduce ester moieties at the carboxamide for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.